

2-Hydroxyadipic Acid: From Metabolic Anomaly to Biotechnological Precursor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyadipic acid

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An In-depth Technical Guide on the Discovery, Natural Occurrence, and Analysis of 2-Hydroxyadipic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyadipic acid, a dicarboxylic fatty acid, has transitioned from being primarily recognized as a biomarker for a rare inborn error of metabolism to a molecule of interest in the burgeoning field of industrial biotechnology. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of **2-hydroxyadipic acid**. It details its association with 2-ketoadipic aciduria and explores its presence in various biological systems. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of **2-hydroxyadipic acid** using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), complete with illustrative workflows. Signaling pathways and logical relationships are also visualized to provide a clear understanding of the biochemical context of this multifaceted molecule.

Discovery and Metabolic Significance

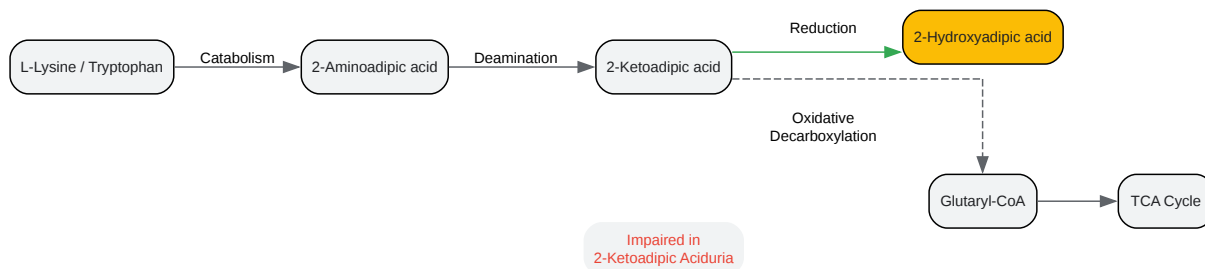
The discovery of **2-hydroxyadipic acid** is intrinsically linked to the study of inborn errors of metabolism. It was first identified as a significant metabolite in the urine of patients with 2-ketoadipic aciduria, also known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD)[1][2][3][4]. This rare autosomal recessive disorder is caused by mutations in the DHTKD1 gene, which encodes a subunit of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the degradation of lysine and tryptophan[1][3].

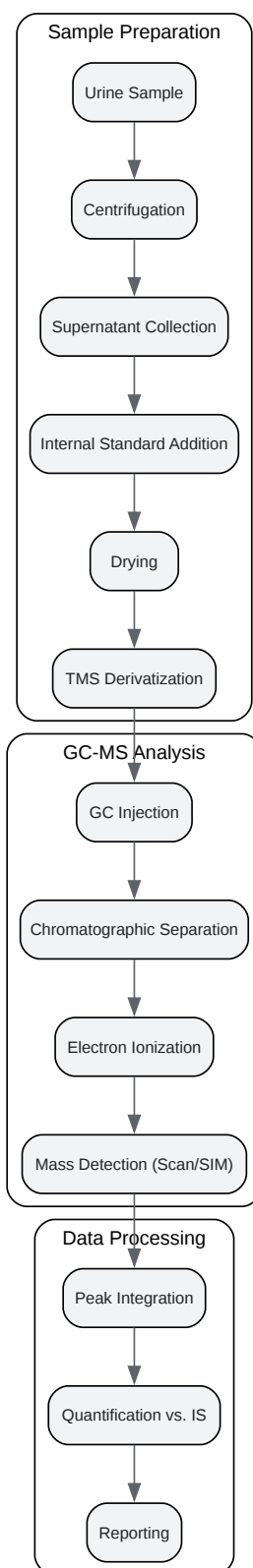
The enzymatic deficiency leads to an accumulation of 2-ketoadipic acid, which is subsequently reduced to **2-hydroxyadipic acid**[4][5][6]. Consequently, elevated levels of **2-hydroxyadipic acid**, along with 2-aminoadipic acid and 2-ketoadipic acid, are characteristic urinary biomarkers for this condition[1][3]. At chronically high concentrations, **2-hydroxyadipic acid** is considered a metabotoxin and an acidogen, contributing to metabolic acidosis[7].

More recently, **2-hydroxyadipic acid** has garnered attention as a key intermediate in the biotechnological production of adipic acid, a vital monomer for nylon synthesis. In 2023, the first successful biosynthesis of 2-hydroxyadipate in a microbial host (*Escherichia coli*) from glucose was reported, highlighting its potential as a renewable chemical precursor. Another 2023 study detailed its synthesis through the catalytic oxidation of 2-hydroxycyclohexanone.

Metabolic Pathway

2-Hydroxyadipic acid is formed via the reduction of 2-ketoadipic acid, an intermediate in the catabolic pathways of lysine and tryptophan. The pathway begins with the conversion of L-lysine to 2-aminoadipate, which is then deaminated to form 2-ketoadipate. In individuals with 2-ketoadipic aciduria, the subsequent oxidative decarboxylation of 2-ketoadipate is impaired, leading to its accumulation and subsequent reduction to **2-hydroxyadipic acid**.





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- To cite this document: BenchChem. [2-Hydroxyadipic Acid: From Metabolic Anomaly to Biotechnological Precursor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108492#2-hydroxyadipic-acid-discovery-and-natural-occurrence]

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